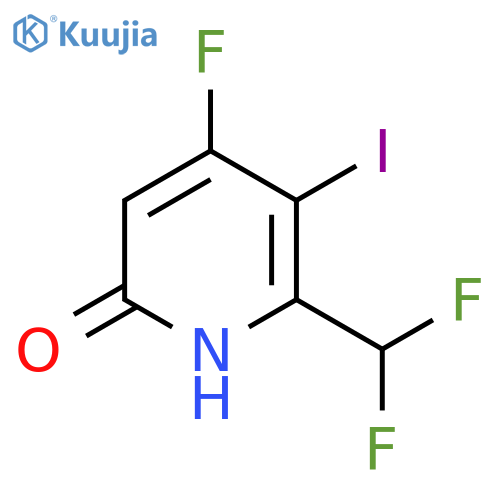Cas no 1805498-02-5 (2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine)

2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine
-
- インチ: 1S/C6H3F3INO/c7-2-1-3(12)11-5(4(2)10)6(8)9/h1,6H,(H,11,12)
- InChIKey: OQNFQXWETAQBKX-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC(NC=1C(F)F)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 285
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036818-1g |
2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine |
1805498-02-5 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
| Alichem | A029036818-250mg |
2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine |
1805498-02-5 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029036818-500mg |
2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine |
1805498-02-5 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridineに関する追加情報
Professional Introduction to 2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine (CAS No. 1805498-02-5)
2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine, with the CAS number 1805498-02-5, is a significant compound in the field of chemical and pharmaceutical research. This pyridine derivative features a unique structural configuration that makes it highly valuable for various applications, particularly in the development of novel therapeutic agents. The presence of multiple fluorine atoms and an iodine substituent enhances its reactivity and utility in synthetic chemistry, making it a cornerstone in the synthesis of complex molecules.
The compound's structure consists of a pyridine core substituted with a difluoromethyl group at the 2-position, a fluoro group at the 4-position, and a hydroxy group at the 6-position, with an iodopyridine moiety at the 3-position. This specific arrangement imparts distinct chemical properties that are exploited in medicinal chemistry for designing molecules with enhanced pharmacological activity. The combination of these functional groups allows for versatile modifications, enabling researchers to tailor the compound for specific biological targets.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. The difluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, which are crucial factors in drug design. Studies have shown that compounds incorporating this moiety often exhibit improved pharmacokinetic profiles, making them more suitable for therapeutic applications. The fluoro and iodo substituents further contribute to the compound's reactivity, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings.
The pharmaceutical industry has leveraged these properties to develop novel inhibitors and activators targeting various disease pathways. For instance, researchers have utilized 2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine as a key intermediate in synthesizing small-molecule inhibitors for enzymes involved in cancer metabolism. Preliminary studies indicate that derivatives of this compound exhibit potent activity against kinases and other enzymes relevant to tumor growth and progression. The hydroxyl group at the 6-position provides a handle for further derivatization, allowing chemists to fine-tune the molecule's properties for optimal biological activity.
The iodine atom at the 3-position of the pyridine ring is particularly noteworthy, as it serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. By employing palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, researchers can introduce various aryl or vinyl groups into the molecule, expanding its chemical diversity and potential biological applications.
In addition to its utility in drug discovery, 2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine has found applications in materials science and agrochemical research. Its unique electronic properties make it a valuable building block for organic semiconductors and light-emitting diodes (OLEDs). Furthermore, its structural features contribute to its efficacy as a precursor in synthesizing novel pesticides and herbicides that target specific enzymatic pathways in plants and pests.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include halogenation reactions to introduce the fluorine and iodine substituents, followed by protection-deprotection strategies to manipulate the hydroxyl group's reactivity. Advanced techniques such as flow chemistry have been employed to improve yield and scalability, ensuring that researchers can access sufficient quantities of the compound for both academic and industrial applications.
Ongoing research continues to explore new synthetic routes and applications for 2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine. Innovations in catalytic systems and green chemistry principles are driving efforts to develop more sustainable methods for producing this valuable intermediate. Collaborative efforts between academia and industry are fostering interdisciplinary approaches that promise to accelerate the discovery of novel therapeutic agents derived from this versatile compound.
The future prospects of this compound are promising, with potential applications spanning multiple therapeutic areas including oncology, immunology, and infectious diseases. As our understanding of biological pathways continues to evolve, so too will our ability to harness the full potential of pyridine derivatives like 2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine. By leveraging its unique structural features and reactivity profile, researchers are poised to uncover new treatments that address unmet medical needs.
1805498-02-5 (2-(Difluoromethyl)-4-fluoro-6-hydroxy-3-iodopyridine) 関連製品
- 864859-22-3(N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide)
- 3139-30-8(4-methyl-N-(thiophen-2-ylmethyl)aniline)
- 1339138-20-3(N-Acetyl-2-methyl-1,3-propanediamine)
- 2248406-36-0(Tert-butyl 5-amino-1,2-dimethylimidazole-4-carboxylate)
- 35213-00-4(2,6-Dinitrobenzonitrile)
- 105751-13-1(Fmoc-Ser(tBu)-OPfp)
- 2138240-74-9(3-{[(2-Methylbutyl)amino]methyl}azepan-2-one)
- 95611-88-4(5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid)
- 1804135-33-8(3-Cyano-5-(2-oxopropyl)mandelic acid)
- 123148-69-6(methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate)



